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BAY-876 Efficacy Across Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bay-876

CAS No.: 1799753-84-6

Cat. No.: S520545

The table below summarizes the anti-proliferative and pro-apoptotic effects of BAY-876 in various cancer

types, as demonstrated in recent preclinical studies.

Cancer Type Cell Lines Tested Key Experimental Findings Proposed Mechanism & Notes

| Colorectal Cancer (CRC) | HCT116, DLD1, COLO205, LoVo, Caco-2 [1] | * Dose-dependent
proliferation inhibition in most lines [1] ¢ Induced apoptosis & increased ROS [1] ¢ Suppressed tumor
growth in HCT116 xenograft mouse model [1] | ¢ Inhibits glucose uptake, forcing metabolic shift to
mitochondrial respiration, leading to oxidative stress and cell death [1]. | | Head and Neck Squamous Cell
Carcinoma (HNSCC) | SCC47, FaDu, SCC90, RPMI2650 [2] | « Decreased glucose uptake, viability, and
metabolism [2] ¢ Induced apoptosis as a single agent [2] * Synergistically enhanced apoptosis with T2R bitter
agonists [2] | « Highly expressed GLUT1 in HNSCC tumors vs. normal tissue [2]. Efficacy is potentiated by
co-targeting mitochondrial metabolism. | | Breast Cancer | MDA-MB-231, 4T1 [3] | « Potently inhibited
glycolysis [3] « Combination with mitochondrial agents (Niclosamide, Pyrvinium pamoate) caused metabolic
crisis and enhanced cell death [3] | « Effective in targeting glycolytic phenotype. Shows high synergy in
combination therapy to block metabolic compensation [3]. | | Lung Adenocarcinoma (LUAD) | H1975,
H1650 [4] | « Sensitized tumor cells to EGFR TKI Osimertinib [4] « Enhanced tumor growth inhibition in
vivo in combination [4] | « Binds to phosphorylated EGFR, disrupting its oncogenic signaling. Offers a
strategy to overcome EGFR TKI resistance [4]. | | Hepatocellular Carcinoma (HCC) | HepG2, MHCC97-
H, MHCC97-L [5] [6] | * Inhibited glucose uptake and cell proliferation [5] [6] * Suppressed Epithelial-

Mesenchymal Transition (EMT) [5] [6] ¢« Novel microcrystalline formulation showed long-acting antitumor
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activity in vivo [5] [6] | * A microcrystalline formulation was developed for direct intratumoral injection to

overcome drug delivery and solubility challenges [5] [6]. |

Key Experimental Protocols

To ensure the reproducibility of the data summarized above, here is a detailed look at the core methodologies

commonly used across these studies.

¢ Cell Viability and Proliferation Assays:

o MTSITetrazolium Reduction Assays (e.g., MTS, MTT): Cells are seeded in 96-well plates and
treated with a concentration gradient of BAY-876 (typically dissolved in DMSO) for 24-72 hours.
Areagent like MTS is added, and the absorbance at 490 nm is measured. The signal,
proportional to the number of viable cells, is normalized to DMSO-treated controls to calculate
percentage viability [1] [5] [6].

o Direct Cell Counting: After treatment, cells are trypsinized, and the total cell number is
counted using an automated cell counter or hemocytometer [1].

o Colony Formation Assay: A low density of cells (500-800) is seeded and treated with the drug
over 7-14 days, with media renewal every few days. The resulting colonies are fixed, stained
with crystal violet, and counted [4].

e Apoptosis Analysis:

o Flow Cytometry with Annexin V Staining: Treated cells are stained with Annexin V (which
binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early
apoptosis) and a viability dye like Propidium lodide (PI). The population of Annexin V+/PI- (early
apoptotic) and Annexin V+/Pl+ (late apoptotic/necrotic) cells is quantified using a flow cytometer

[2].
¢ Glucose Uptake Measurement:

o Fluorescent Glucose Analog Tracers: Cells are treated with BAY-876 and then incubated
with a fluorescent glucose analog (e.g., 2-NBDG). After washing, the intracellular fluorescence
intensity, proportional to glucose uptake, is measured via flow cytometry or fluorescence
microscopy [2].

o Glucose Sensor Biosensors: Some studies use genetically encoded FRET-based biosensors
(e.g., FLII12Pglu-700u6) transfected into cells. Changes in FRET signal in response to BAY-
876 treatment are measured in real-time via live-cell imaging to monitor dynamic glucose influx

2.
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e Metabolic Phenotyping (Seahorse XF Analyzer):

o This technology measures the Extracellular Acidification Rate (ECAR, an indicator of glycolysis)
and Oxygen Consumption Rate (OCR, an indicator of mitochondrial respiration) in real-time.
Cells are treated with BAY-876, and the metabolic profiles are analyzed to confirm the inhibition
of glycolysis and to detect any compensatory increase in mitochondrial respiration [3].

¢ Protein Interaction and Signaling Analysis:

o Co-immunoprecipitation (Co-IP): Cells are lysed, and the GLUT1 protein is pulled down using
a specific antibody bound to magnetic beads. The precipitated protein complex is then analyzed
by Western blot to detect interacting partners like phosphorylated EGFR [4].

o Western Blot: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a
membrane, and probed with antibodies against proteins of interest (e.g., GLUT1, cleaved
Caspase-3, EGFR, p-EGFR, and downstream pathway components) to determine changes in
protein expression and activation [1] [4].

Mechanism of Action and Signaling Pathways

BAY-876's anti-tumor effects are primarily mediated through its high-affinity binding to GLUT1, but recent

research reveals a more complex mechanism involving direct interference with oncogenic signaling.
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Diagram Title: BAY-876's Dual Mechanisms of Anti-Tumor Action

As illustrated, BAY-876's efficacy stems from a dual attack on tumor cells:
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e Metabolic Crisis: By potently and selectively inhibiting GLUT1, BAY-876 starves cancer cells of
glucose, blocking the Warburg effect (aerobic glycolysis). This forces cells to rely more on
mitochondrial oxidative phosphorylation (OXPHOS), which can lead to lethal levels of reactive oxygen
species (ROS) and the activation of apoptosis [1] [2] [3].

e Oncogenic Signaling Disruption: A groundbreaking study found that GLUT1 physically binds to
activated EGFR. BAY-876, by inhibiting GLUT1, disrupts this protein-protein interaction and dampens
downstream oncogenic signaling pathways (e.g., JAK-STAT, AKT-mTOR). This explains its ability to
sensitize cancer cells to EGFR-targeted therapies like Osimertinib [4].

Therapeutic Potential and Future Directions

The data confirms BAY-876 is a powerful tool for preclinical research with high translational potential.

¢ Synergistic Combination Strategies: A prominent theme across studies is the enhanced efficacy of
BAY-876 when used in rational combinations. These include pairing with:
o Mitochondrial Targeting Agents (e.g., Niclosamide, Pyrvinium pamoate) to simultaneously
block glycolytic and oxidative metabolic pathways, preventing compensatory survival [3].
o EGFR Tyrosine Kinase Inhibitors (e.g., Osimertinib) to overcome drug resistance in lung
cancer [4].
o Bitter Taste Receptor (T2R) Agonists to jointly induce mitochondrial dysfunction and
apoptosis in HNSCC [2].
¢ Innovative Formulations: The development of a microcrystalline BAY-876 formulation for direct
intratumoral injection represents a significant advance. This approach achieves sustained drug
release at the tumor site, improves localized efficacy, and potentially minimizes systemic side effects
related to glucose metabolism interference, as demonstrated in HCC models [5] [6].

In summary, BAY-876 is a highly promising therapeutic candidate. Its efficacy across diverse cancers, its
dual mechanism of action, and its strong performance in rational combination therapies make it a compelling

subject for further translational research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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